molecular formula C17H13N3S B11838806 3-(4-(1H-Indol-3-yl)thiazol-2-yl)aniline

3-(4-(1H-Indol-3-yl)thiazol-2-yl)aniline

Cat. No.: B11838806
M. Wt: 291.4 g/mol
InChI Key: BOIUKSMNDPYJHO-UHFFFAOYSA-N
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Description

3-(4-(1H-Indol-3-yl)thiazol-2-yl)aniline is a heterocyclic compound that features both indole and thiazole moieties. This compound is of significant interest due to its potential biological activities, including antiproliferative, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(1H-Indol-3-yl)thiazol-2-yl)aniline typically involves the reaction between indole derivatives and thiazole precursors. One common method involves the reaction of 3-haloacetyl indoles with thioamides in ethanol under reflux conditions, yielding the desired product in moderate to excellent yields (30%-97%) .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-(1H-Indol-3-yl)thiazol-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into more reduced forms.

    Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution due to the presence

Properties

Molecular Formula

C17H13N3S

Molecular Weight

291.4 g/mol

IUPAC Name

3-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]aniline

InChI

InChI=1S/C17H13N3S/c18-12-5-3-4-11(8-12)17-20-16(10-21-17)14-9-19-15-7-2-1-6-13(14)15/h1-10,19H,18H2

InChI Key

BOIUKSMNDPYJHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=CSC(=N3)C4=CC(=CC=C4)N

Origin of Product

United States

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